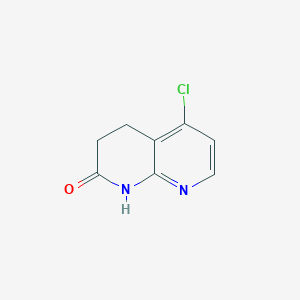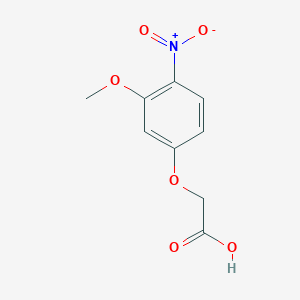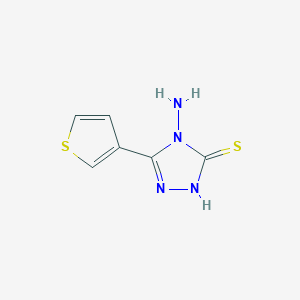
4-Amino-5-(3-Thienyl)-4H-1,2,4-Triazol-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H6N4S2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
4-Amino-5-(3-Thienyl)-4H-1,2,4-Triazol-3-thiol: and its derivatives have been studied for their potential as antimicrobial agents. Research indicates that these compounds exhibit significant activity against a range of microbial species, including bacteria and fungi . The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogen.
Anticancer Research
Thiophene derivatives, including the triazole-thiol class, are being explored for their anticancer properties. They have been found to exhibit cytotoxic activities against various cancer cell lines. The compounds may work by inducing apoptosis or inhibiting cell proliferation . Ongoing studies aim to optimize these molecules for better selectivity and potency against cancer cells.
Organic Semiconductors
In the field of electronics, thiophene-based molecules like this compound are valuable for their semiconductor properties. They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electronic properties can be tuned by modifying the thiophene core, making them versatile for various applications .
Corrosion Inhibition
The industrial application of these thiophene derivatives includes their use as corrosion inhibitors. The sulfur-containing heterocycle can form a protective layer on metals, preventing oxidative damage and prolonging the material’s lifespan. This is particularly useful in harsh industrial environments where metal components are susceptible to corrosion .
Material Science
Thiophene compounds are integral to material science, particularly in creating advanced materials with specific desired properties. They can be incorporated into polymers to enhance stability, conductivity, and flexibility. This makes them suitable for use in coatings, sensors, and other high-tech materials .
Pharmacological Studies
The pharmacological properties of thiophene derivatives, including this compound, are diverse. They have been investigated for their potential as anti-inflammatory, antihypertensive, and anti-atherosclerotic agents. The structural flexibility of thiophene allows for the development of a wide range of pharmacologically active compounds .
Wirkmechanismus
Target of Action
They can interact with various enzymes and receptors in the body, including those involved in inflammation, cancer, and microbial infections .
Mode of Action
This can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Triazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .
Eigenschaften
IUPAC Name |
4-amino-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-1-2-12-3-4/h1-3H,7H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITYWJCEOCCZAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

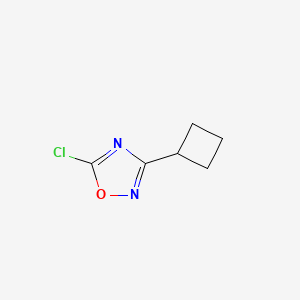
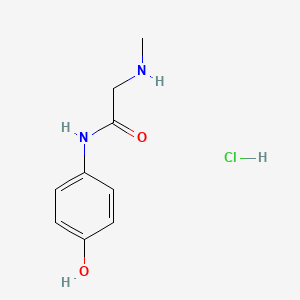
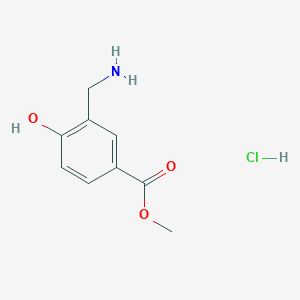
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)
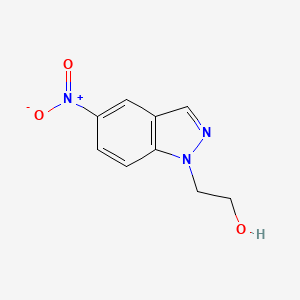

![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)
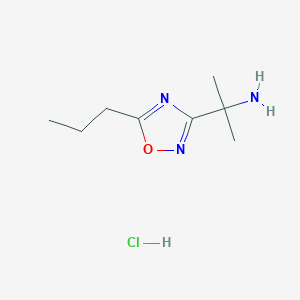
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1452811.png)
